3Z,6Z-Dodecadien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

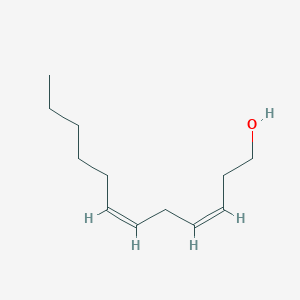

3Z,6Z-Dodecadien-1-ol is an aliphatic alcohol . It has a molecular formula of C12H22O . It is also known by its systematic name 3Z,6Z-Dodecadien-1-ol . It contains total 34 bond(s); 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Molecular Structure Analysis

The molecular structure of 3Z,6Z-Dodecadien-1-ol consists of 12 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . It has 2 double bonds and 8 rotatable bonds . The exact mass is calculated to be 182.167065 .Physical And Chemical Properties Analysis

3Z,6Z-Dodecadien-1-ol has several calculated physicochemical properties. It has 13 heavy atoms, no rings, and no aromatic rings . It has 8 rotatable bonds . Its Van der Waals molecular volume is 219.67 . It has a topological polar surface area of 20.23 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.74 , and its molar refractivity is 59.23 .Aplicaciones Científicas De Investigación

Pheromone Synthesis in Termites

3Z,6Z-Dodecadien-1-ol plays a crucial role as a component in the trail-following and sex attraction pheromones of various termite species. For instance, it has been identified as a key pheromone in Reticulitermes santonensis, influencing both worker trail-following and alate sex-attraction behaviors (Laduguie et al., 1994). Similarly, in Ancistrotermes dimorphus, it serves as a female sex pheromone, highly attractive to males and crucial for couple formation (Wen et al., 2015).

Role in Insect Communication

3Z,6Z-Dodecadien-1-ol is also significant in the sexual communication of other insects. For instance, in the termite Prorhinotermes simplex, it is hypothesized to be a major component of the female sex pheromone, based on gas chromatography and electroantennographic assays (Hanus et al., 2009). Moreover, it serves as a sex attractant in the codling moth, Laspeyresia pomonella, with significant implications for pest control (Roelofs et al., 1971).

Trail Communication in Termites

In termites like Macrotermes annandalei, (Z)-dodec-3-en-1-ol, a structural variant of 3Z,6Z-Dodecadien-1-ol, has been identified as a major component of trail-following pheromones. This compound plays a crucial role in orientation and recruitment behaviors, highlighting its importance in termite communication and colony management (Peppuy et al., 2001).

Synthesis and Analysis

Significant research has been devoted to the synthesis and analysis of 3Z,6Z-Dodecadien-1-ol and its isomers. Studies like those by Eya et al. (1990) focus on the synthesis of geometric isomers of 3,6,8-dodecatrien-1-ol, a closely related compound, which are vital in understanding the chemical structure and function of these pheromones in termite trail-following (Eya et al., 1990).

Safety and Hazards

The safety data sheet for (Z,Z)-3,6-Dodecadien-1-ol advises avoiding breathing mist, gas, or vapours and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises keeping people away from and upwind of spill/leak .

Propiedades

Número CAS |

29125-78-8 |

|---|---|

Fórmula molecular |

C12H22O |

Peso molecular |

182.3 g/mol |

Nombre IUPAC |

(3Z,6Z)-dodeca-3,6-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3/b7-6-,10-9- |

Clave InChI |

WVTVMLXNKUWGBH-AVQMFFATSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCO |

SMILES |

CCCCCC=CCC=CCCO |

SMILES canónico |

CCCCCC=CCC=CCCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)